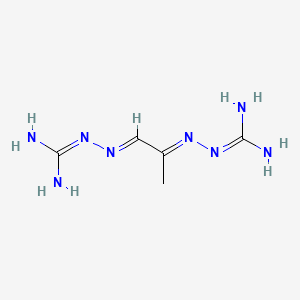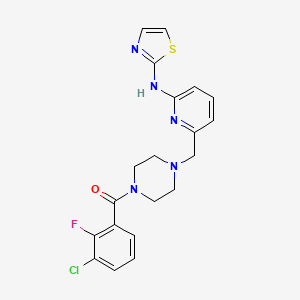![molecular formula C13H15N5O6 B1683968 4-Amino-5,6,7,8-tetrahydro-5-oxo-8-(beta-D-ribofuranosyl)pyrido[2,3-d]pyrimidine-6-carboxamide CAS No. 36707-00-3](/img/structure/B1683968.png)
4-Amino-5,6,7,8-tetrahydro-5-oxo-8-(beta-D-ribofuranosyl)pyrido[2,3-d]pyrimidine-6-carboxamide
Descripción general
Descripción
“4-Amino-5,6,7,8-tetrahydro-5-oxo-8-(beta-D-ribofuranosyl)pyrido[2,3-d]pyrimidine-6-carboxamide” is a chemical compound with the molecular formula C13H15N5O6 . It is available for purchase from various chemical suppliers.
Synthesis Analysis
The synthesis of such compounds often involves complex chemical reactions. For instance, one method involves the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido .Chemical Reactions Analysis
The compound may undergo various chemical reactions. For example, it has been suggested that the reaction does not stop after the nucleophilic addition and subsequent cyclization into 2-thioxopyrimidine moiety from the intermediate, but proceeds as a tandem nucleophilic addition – nucleophilic substitution followed by formation of thiopyrimidine and iminopyrimidine cycles .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its melting point, boiling point, density, molecular formula, and molecular weight. This compound has a molecular formula of C13H15N5O6 and a molecular weight of 337.29 g/mol .Aplicaciones Científicas De Investigación
-
Synthesis of Condensed Pyrimidines – Structural Analogs of Antiviral Compounds
- This research focuses on the use of the Dimroth rearrangement in the synthesis of condensed pyrimidines, which are key structural fragments of antiviral agents .
- The Dimroth rearrangement represents the isomerization of heterocycles which involves relocation of two heteroatoms in heterocyclic systems or in their substituents via the processes of ring opening and ring closure .
- The optimal conditions for the reaction are heating of 2-amino-4-aryl-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitriles 76 in an excess of AcOH (77а) under reflux in the presence of POCl 3 as a chlorinating agent for 150 min .
- The results of this research could potentially contribute to the development of new antiviral compounds .
-
Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives
- This review discusses the synthesis and therapeutic potential of various pyridopyrimidine derivatives .
- The pyridopyrimidine moiety is present in relevant drugs and, in recent years, it has been studied in the development of new therapies .
- The review is organized into four sections, successively pyrido [2,3- d ]pyrimidines, pyrido [3,4- d ]pyrimidines, pyrido [4,3- d ]pyrimidines and pyrido [3,2- d ]pyrimidines .
- The results of these studies show the potential of pyridopyrimidine derivatives in the development of new therapeutic agents .
-
Biological Activities of Chromene Derivatives
- Chromene and its derivatives, which have a similar structure to the compound you mentioned, have attracted increasing attention due to their miscellaneous biological activities .
- These activities include antitumor, antibacterial, antiviral, antioxidative, antidepressant, antihypertensive, antidiabetic, fungicidal, and insecticidal properties .
- The specific methods of application or experimental procedures are not detailed in the source .
- The outcomes of these studies suggest that chromene derivatives could be promising candidates for the development of new drugs .
-
One Pot, Four-Component, and Green Synthesis of Novel Compounds
- This research focuses on the development of a one-pot, four-component, and green synthesis method .
- The specific methods of application or experimental procedures are not detailed in the source .
- The outcomes of this research could potentially contribute to the development of new synthetic methods .
-
One Pot Synthesis of 2- Amino-5-oxo-4-aryl-5, 6, 7, 8-tetrahydro- 4H Chromenes- 3-carboxilic Acid Ethyl Esters
- This research focuses on the one pot synthesis of 2- amino-5-oxo-4-aryl-5, 6, 7, 8-tetrahydro- 4H chromenes- 3-carboxilic acid ethyl esters .
- The specific methods of application or experimental procedures are not detailed in the source .
- The outcomes of this research could potentially contribute to the development of new synthetic methods .
-
One Pot, Four-Component, and Green Synthesis of Novel Compounds
- This research focuses on the development of a one-pot, four-component, and green synthesis method .
- The specific methods of application or experimental procedures are not detailed in the source .
- The outcomes of this research could potentially contribute to the development of new synthetic methods .
-
One Pot Synthesis of 2- Amino-5-oxo-4-aryl-5, 6, 7, 8-tetrahydro- 4H Chromenes- 3-carboxilic Acid Ethyl Esters
- This research focuses on the one pot synthesis of 2- amino-5-oxo-4-aryl-5, 6, 7, 8-tetrahydro- 4H chromenes- 3-carboxilic acid ethyl esters .
- The specific methods of application or experimental procedures are not detailed in the source .
- The outcomes of this research could potentially contribute to the development of new synthetic methods .
Direcciones Futuras
The future directions for research on this compound could include further exploration of its potential uses and properties. For instance, compounds containing five-membered heteroaryl amines showed relatively higher antiviral activity against Newcastle disease virus . Further modification of these amines could potentially lead to the development of new antiviral therapeutics.
Propiedades
IUPAC Name |
4-amino-8-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-oxopyrido[2,3-d]pyrimidine-6-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N5O6/c14-10-6-7(20)4(11(15)23)1-18(12(6)17-3-16-10)13-9(22)8(21)5(2-19)24-13/h1,3,5,8-9,13,19,21-22H,2H2,(H2,15,23)(H2,14,16,17)/t5-,8-,9-,13-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPBWHPXCWJLQRU-FITJORAGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)C2=C(N=CN=C2N1C3C(C(C(O3)CO)O)O)N)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(C(=O)C2=C(N=CN=C2N1[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)N)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N5O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Amino-5,6,7,8-tetrahydro-5-oxo-8-(beta-D-ribofuranosyl)pyrido[2,3-d]pyrimidine-6-carboxamide | |
CAS RN |
36707-00-3 | |
| Record name | 4-Amino-5,8-dihydro-5-oxo-8-beta-D-ribofuranosylpyrido(2,3-d)pyrimidine-6-carboxamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036707003 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-AMINO-5,8-DIHYDRO-5-OXO-8-.BETA.-D-RIBOFURANOSYLPYRIDO(2,3-D)PYRIMIDINE-6-CARBOXAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W3UEK36Q7X | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




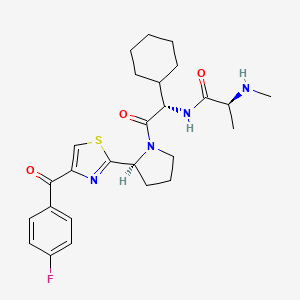
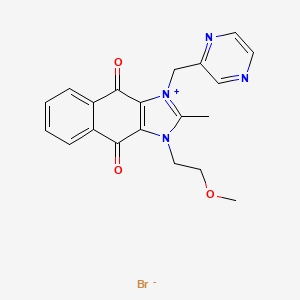
![2-(4-methyl-1,4-diazepan-1-yl)-N-((5-methylpyrazin-2-yl)methyl)-5-oxo-5H-benzo[4,5]thiazolo[3,2-a][1,8]naphthyridine-6-carboxamide](/img/structure/B1683888.png)
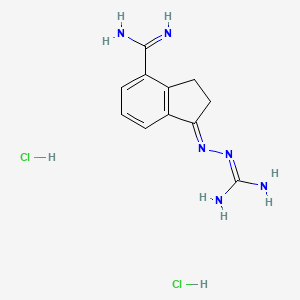
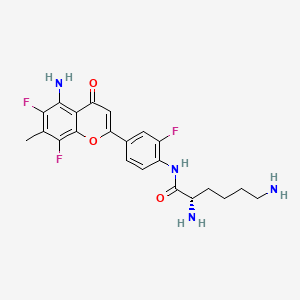
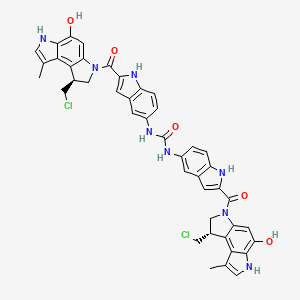
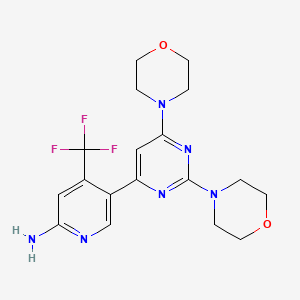
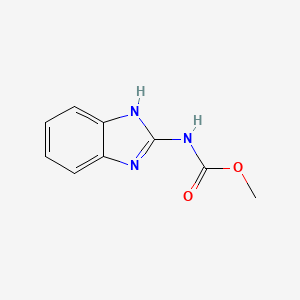
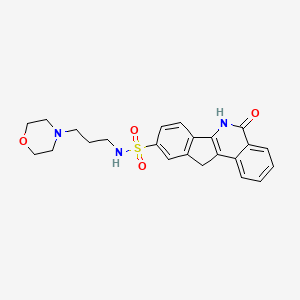
![4-({5-Amino-1-[(2,6-Difluorophenyl)carbonyl]-1h-1,2,4-Triazol-3-Yl}amino)benzenesulfonamide](/img/structure/B1683902.png)
![3-(4-Methylpiperazin-1-yl)-N-[6-(6-morpholin-4-yl-4-oxopyran-2-yl)thianthren-2-yl]propanamide](/img/structure/B1683904.png)
